ヘキサデセン酸

概要

説明

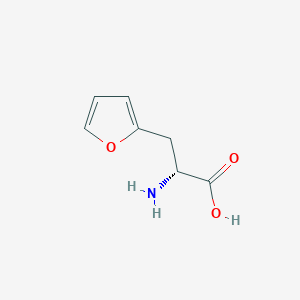

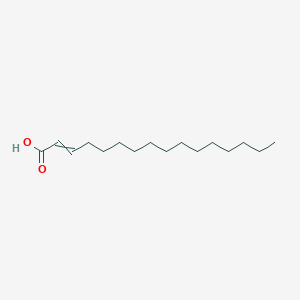

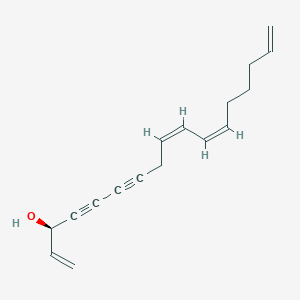

トランス-2-ヘキサデセン酸は、トランス-2-ヘキサデセン酸としても知られており、分子式C₁₆H₃₀O₂を持つ一価不飽和脂肪酸です。トランス配置の第2および第3炭素原子間に二重結合を特徴としています。 この化合物は、生きた生物における脂肪酸の代謝に不可欠なプロセスであるパルミチン酸のβ酸化の中間体です .

科学的研究の応用

2-trans-Hexadecenoic Acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its role in fatty acid metabolism and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the production of surfactants, lubricants, and bio-based materials.

作用機序

トランス-2-ヘキサデセン酸の作用機序には、細胞膜への組み込みと代謝経路への参加が含まれます。これは、脂肪酸代謝に関与する酵素の基質として作用し、エネルギー産生と生物活性脂質の合成に影響を与えます。 この化合物は、炎症や細胞増殖に関連するシグナル伝達経路を調節することができます .

類似化合物の比較

類似化合物

パルミトレイン酸: 第9炭素に二重結合を持つシス一価不飽和脂肪酸。

オレイン酸: 第9炭素に二重結合を持つシス一価不飽和脂肪酸。

ステアリン酸: 二重結合を持たない飽和脂肪酸。

独自性

トランス-2-ヘキサデセン酸は、トランス配置とパルミチン酸のβ酸化における特定の役割のために独特です。 これは、通常シス配置を持ち、異なる代謝役割を持つ他のモノ不飽和脂肪酸とは異なります .

生化学分析

Biochemical Properties

Hexadecenoic acid interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of three positional isomers of the hexadecenoic fatty acid family (C16 MUFA). The formation of 9 cis -16:1 (palmitoleic acid) occurs from palmitic acid via delta-9 desaturase (SCD-16) and from vaccenic acid via beta-oxidation .

Cellular Effects

Hexadecenoic acid has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been identified as a component of human erythrocyte membrane phospholipids with a significant increase in morbidly obese patients .

Molecular Mechanism

At the molecular level, hexadecenoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a lipokine able to regulate different metabolic processes such as an increase in insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress, and lipogenic activity in white adipocytes .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of hexadecenoic acid may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Hexadecenoic acid is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The ratio between hexadecenoic acid and palmitic acid levels in plasma defines the ‘‘desaturation index,’’ a parameter that is used as an indirect indicator of desaturase activity in animal models and human subjects .

Transport and Distribution

Hexadecenoic acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

It has been suggested that the mitochondrial enzyme activating hexadecanedioic acid is probably localized outside the inner mitochondrial compartment .

準備方法

合成ルートと反応条件

トランス-2-ヘキサデセン酸は、ヘキサデシン酸の部分水素化によって合成できます。このプロセスには、制御された水素化条件下でパラジウム触媒を使用し、三重結合をトランス二重結合に選択的に還元することが含まれます。

工業生産方法

トランス-2-ヘキサデセン酸の工業生産は、通常、植物油などの天然資源からの抽出と精製を伴います。 この化合物は、分留蒸留とそれに続く精製手順により、所望の純度レベルに到達させることができます .

化学反応の分析

反応の種類

トランス-2-ヘキサデセン酸は、以下を含むさまざまな化学反応を起こします。

酸化: ヘキサデセン酸誘導体を形成するために酸化することができます。

還元: 二重結合は、ヘキサデカン酸を形成するために還元することができます。

置換: カルボキシル基は、エステル化反応とアミド化反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: パラジウムまたは白金触媒を使用した触媒的水素化。

置換: エステル化反応とアミド化反応には、一般的に酸クロリドとアミンが使用されます。

主要な製品

酸化: ヘキサデセン酸誘導体を生成します。

還元: ヘキサデカン酸を生成します。

科学研究の応用

トランス-2-ヘキサデセン酸は、科学研究で幅広い用途があります。

化学: さまざまな有機化合物の合成における前駆体として使用されます。

生物学: 脂肪酸代謝における役割と細胞プロセスへの影響について研究されています。

医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。

類似化合物との比較

Similar Compounds

Palmitoleic Acid: A cis-monounsaturated fatty acid with a double bond at the ninth carbon.

Oleic Acid: A cis-monounsaturated fatty acid with a double bond at the ninth carbon.

Stearic Acid: A saturated fatty acid with no double bonds.

Uniqueness

2-trans-Hexadecenoic Acid is unique due to its trans configuration and its specific role as an intermediate in the β-oxidation of palmitic acid. This distinguishes it from other monounsaturated fatty acids, which typically have cis configurations and different metabolic roles .

特性

CAS番号 |

629-56-1 |

|---|---|

分子式 |

C16H30O2 |

分子量 |

254.41 g/mol |

IUPAC名 |

hexadec-2-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18) |

InChIキー |

ZVRMGCSSSYZGSM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(=O)O |

異性体SMILES |

CCCCCCCCCCCCC/C=C/C(=O)O |

正規SMILES |

CCCCCCCCCCCCCC=CC(=O)O |

物理的記述 |

Solid |

ピクトグラム |

Corrosive |

同義語 |

TRANS-2-HEXADECENOIC ACID; GAIDIC ACID; 2TR-HEXADECENOIC ACID; 2-HEXADECENOIC ACID; (E)-hexadec-2-enoic acid; trans-Hexadec-2-enoic acid |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)

![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)